1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride

CAS No.: 199672-29-2

Cat. No.: VC2640167

Molecular Formula: C12H19Cl2FN2

Molecular Weight: 281.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199672-29-2 |

|---|---|

| Molecular Formula | C12H19Cl2FN2 |

| Molecular Weight | 281.19 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C12H17FN2.2ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;;/h1,3-4,9,14H,2,5-8,10H2;2*1H |

| Standard InChI Key | AEMPDWODYPYYPQ-UHFFFAOYSA-N |

| SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl |

| Canonical SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl |

Introduction

Chemical Structure and Identification

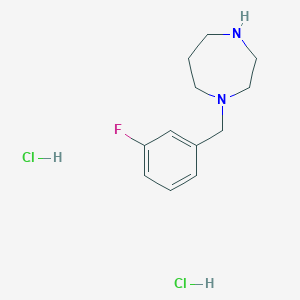

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride belongs to the heterocyclic class of compounds featuring a diazepane core. The compound is characterized by a seven-membered ring structure containing two nitrogen atoms at positions 1 and 4, with a 3-fluorobenzyl group attached to the nitrogen at position 1. This structural arrangement contributes to its unique chemical properties and biological activities. The compound exists in a dihydrochloride salt form, which enhances its stability and solubility characteristics for research applications.

Key Identifiers and Chemical Information

The compound is precisely identified through various chemical identifiers that facilitate its recognition in scientific databases and literature. These identifiers provide essential information for researchers working with this compound.

| Parameter | Value |

|---|---|

| CAS Registry Number | 199672-29-2 |

| Molecular Formula | C₁₂H₁₉Cl₂FN₂ |

| Molecular Weight | 281.19 g/mol |

| IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C12H17FN2.2ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;;/h1,3-4,9,14H,2,5-8,10H2;2*1H |

| Standard InChIKey | AEMPDWODYPYYPQ-UHFFFAOYSA-N |

| SMILES Notation | C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl |

| PubChem Compound ID | 46735978 |

The compound's molecular structure incorporates a fluorine atom at the meta position of the benzyl group, which contributes to its distinctive biological interactions and physicochemical properties. The dihydrochloride salt formation significantly affects its solubility profile, making it more suitable for aqueous solution preparations in laboratory settings.

Physical and Chemical Properties

The physical and chemical properties of 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride are crucial for understanding its behavior in various experimental conditions. These properties dictate its handling procedures, storage requirements, and application methodologies in research settings.

Physical Appearance and Stability

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride typically appears as a crystalline solid at room temperature. Its dihydrochloride salt form enhances its stability under normal laboratory conditions, allowing for extended storage periods when properly maintained. The compound generally exhibits good stability in solid form when protected from excessive humidity, heat, and direct light exposure.

Solubility Profile and Solution Behavior

The dihydrochloride form significantly enhances the compound's solubility in polar solvents, particularly in aqueous solutions. This property is advantageous for biological assays and pharmacological studies where aqueous environments are essential. The improved solubility facilitates the preparation of stock solutions for experimental protocols, though exact solubility values in different solvents would require specific experimental determination.

Synthesis and Preparation Methods

The synthesis of 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride involves specific chemical reactions and conditions that ensure high purity and yield. Understanding these synthetic routes is essential for researchers who may need to prepare the compound for specialized applications.

Standard Synthetic Route

The compound is typically synthesized through the reaction between 3-fluorobenzyl chloride and 1,4-diazepane. This reaction generally occurs in the presence of a suitable base to neutralize the generated hydrochloric acid and an appropriate organic solvent to facilitate the reaction. The base selection is critical for optimizing yield and minimizing side reactions, with common choices including triethylamine or potassium carbonate.

The reaction typically proceeds through an SN2 mechanism, where the nucleophilic nitrogen atom of the diazepane attacks the benzyl carbon, displacing the chloride leaving group. The reaction conditions usually involve moderate temperatures (20-60°C) to ensure complete conversion without degradation of sensitive functional groups.

Mechanism of Action and Biological Interactions

The biological activity of 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride is primarily characterized by its interactions with specific receptor systems in biological environments. These interactions form the basis for its potential pharmacological applications and research interest.

Receptor Binding and Signaling Modulation

1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride acts as a ligand that binds to adrenergic receptors, affecting signal transduction pathways related to neurotransmission. This interaction can modulate various physiological responses associated with the adrenergic system, making it a candidate for further pharmacological studies. The compound's structure, particularly the fluorobenzyl group, contributes to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Related Compounds

Understanding how 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride compares to related chemical entities provides valuable context for its properties and potential applications. This comparative analysis highlights the unique aspects of the compound within its chemical family.

Other Diazepane Derivatives

Other diazepane derivatives, such as 1,4-diazepane-2-ones, have demonstrated significant biological activities. These related compounds have shown promise as LFA-1 antagonists with high-affinity interactions with biological targets. This comparison highlights the potential for diazepane-based compounds, including 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride, to be developed into therapeutic agents with specific biological activities.

| Compound Class | Key Structural Feature | Notable Biological Activity |

|---|---|---|

| 1,4-diazepane-2-ones | Carbonyl group at position 2 | LFA-1 antagonists |

| 1-(3-Fluorobenzyl)-1,4-diazepane | 3-Fluorobenzyl at position 1 | Adrenergic receptor binding |

| Other benzylated diazepanes | Various benzyl substitutions | Diverse receptor interactions |

The specific positioning of the fluorine atom at the meta position of the benzyl group in 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride likely contributes to its unique binding characteristics compared to other fluorobenzylated diazepanes.

Research Applications and Future Directions

The unique properties of 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride suggest several potential research applications and avenues for future investigation. These applications span from basic chemical research to potential therapeutic development.

Current Research Applications

The compound's interaction with adrenergic receptors makes it valuable for studying signal transduction mechanisms and neurotransmission pathways. Its well-defined structure and properties make it useful as:

-

A tool compound for investigating receptor binding mechanisms

-

A potential lead structure for medicinal chemistry programs

-

A reference compound for comparative pharmacological studies

Future Research Directions

Future research with 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride might explore:

-

Detailed binding studies with specific adrenergic receptor subtypes

-

Structure-activity relationship (SAR) studies through systematic modification of the core structure

-

Investigation of potential therapeutic applications based on its receptor interaction profile

-

Development of improved synthetic routes for more efficient preparation

The promising properties of related diazepane derivatives as therapeutic agents suggest that continued investigation of 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride may yield valuable insights for drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume